4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine
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Overview
Description
4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two benzoyl groups, one of which is substituted with a fluorine atom and the other with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine typically involves the acylation of piperidine with 4-fluorobenzoyl chloride and 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzoyl)piperidine
- 1-(4-Methylbenzoyl)piperidine
- 4-(4-Chlorobenzoyl)-1-(4-methylbenzoyl)piperidine
Uniqueness
4-(4-Fluorobenzoyl)-1-(4-methylbenzoyl)piperidine is unique due to the presence of both fluorine and methyl substituents on the benzoyl groups. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H20FNO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[1-(4-methylbenzoyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H20FNO2/c1-14-2-4-17(5-3-14)20(24)22-12-10-16(11-13-22)19(23)15-6-8-18(21)9-7-15/h2-9,16H,10-13H2,1H3 |
InChI Key |
HFWSBSZUEUHMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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